4-Nitroisoquinolin-1(2H)-one

Description

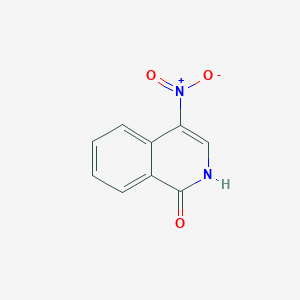

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIRBNQMLAPWOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356467 |

Source

|

| Record name | 4-nitroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55404-29-0 |

Source

|

| Record name | 4-Nitro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55404-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-4-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthesis pathways for 4-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this molecule can be approached through two primary strategies: the nitration of a pre-formed isoquinolin-1(2H)-one core or the cyclization of a pre-nitrated aromatic precursor. This document provides a comprehensive overview of these methods, including detailed experimental protocols and a summary of relevant quantitative data.

I. Synthesis of the Isoquinolin-1(2H)-one Scaffold

A crucial precursor for one of the primary synthetic routes is the parent molecule, isoquinolin-1(2H)-one, which exists in tautomeric equilibrium with 4-hydroxyisoquinoline. A highly efficient method for the synthesis of this precursor is the Gabriel-Colman rearrangement.[1][2]

A. Gabriel-Colman Rearrangement for 4-Hydroxyisoquinoline

This method involves the base-induced rearrangement of a phthalimido ester to form a substituted isoquinoline. Specifically, the use of N-phthalimidoglycine ethyl ester has been reported to yield 4-hydroxyisoquinoline with high efficiency.[2]

Experimental Protocol:

A detailed experimental protocol for this rearrangement, as adapted from literature procedures, is as follows:

-

Preparation of the Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add N-phthalimidoglycine ethyl ester (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 4-hydroxyisoquinoline.

Quantitative Data:

| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Gabriel-Colman Rearrangement | N-phthalimidoglycine ethyl ester | Sodium ethoxide | Ethanol | Reflux | Several hours | 91%[2] |

Logical Relationship Diagram:

References

Physicochemical Properties of 4-Nitroisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this guide primarily focuses on computational predictions and general experimental methodologies relevant to its characterization.

Core Physicochemical Data

The following table summarizes the available computational data for this compound, providing key molecular descriptors that are crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | ChemScene[1] |

| Molecular Weight | 190.16 g/mol | ChemScene[1] |

| CAS Number | 55404-29-0 | ChemScene[1] |

| LogP (calculated) | 1.8486 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 76.26 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Note: The LogP value suggests that this compound has moderate lipophilicity, which is a critical factor for cell membrane permeability and overall pharmacokinetic properties. The TPSA is also in a range often associated with good oral bioavailability. However, these are computational predictions and require experimental verification.

Experimental Protocols

General Synthesis of Isoquinolin-1(2H)-one Derivatives

The synthesis of isoquinolin-1(2H)-one scaffolds can be achieved through various established organic chemistry reactions. A common approach involves the cyclization of 2-alkynyl benzamides. While a specific protocol for the 4-nitro derivative is not available, a general workflow is presented below.

Caption: A generalized workflow for the synthesis and purification of isoquinolin-1(2H)-one derivatives.

Physicochemical Property Determination Workflow

The experimental determination of the physicochemical properties of a novel compound like this compound would typically follow a standardized workflow to ensure data quality and reproducibility.

References

An In-depth Technical Guide to 4-Nitroisoquinolin-1(2H)-one (CAS: 55404-29-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the synthesis, biological activity, and mechanism of action for 4-Nitroisoquinolin-1(2H)-one is limited. This guide consolidates available data and provides informed projections based on the chemical properties of its core structure and analogous compounds. All experimental protocols and potential biological activities described herein should be considered illustrative.

Core Compound Identification and Properties

This compound is a nitro-substituted heterocyclic compound. The presence of the isoquinolin-1(2H)-one core, a scaffold found in various bioactive molecules, coupled with a nitro group, suggests potential for investigation in medicinal chemistry and drug discovery. The compound exists in tautomeric equilibrium with 4-nitroisoquinolin-1-ol.

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

| CAS Number | 55404-29-0 | ChemScene[1] |

| Molecular Formula | C₉H₆N₂O₃ | ChemScene[1] |

| Molecular Weight | 190.16 g/mol | ChemScene[1] |

| Synonyms | 4-nitroisoquinolin-1-ol | ChemScene[1] |

| Purity | ≥98% (Commercially available) | ChemScene[1] |

| Appearance | Solid (form may vary) | CymitQuimica[2] |

| Storage Conditions | 4°C, stored under nitrogen | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 76.26 Ų | ChemScene[1] |

| logP (calculated) | 1.8486 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

| SMILES | C1=CC=C2C(=C1)C(=CN=C2O)--INVALID-LINK--[O-] | ChemScene[1] |

| InChIKey | HBIRBNQMLAPWOH-UHFFFAOYSA-N | CymitQuimica[2] |

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Rationale |

| ~11.5-12.5 | Broad Singlet | N-H | The N-H proton of the lactam is expected to be deshielded and exchangeable. |

| ~8.2-8.5 | Doublet | H-8 | Aromatic proton peri to the carbonyl group, expected to be downfield. |

| ~7.8-8.1 | Singlet | H-3 | The presence of the adjacent nitro group at C4 would likely shift this proton downfield and it would appear as a singlet. |

| ~7.6-7.8 | Multiplet | H-5, H-6, H-7 | Aromatic protons on the benzene ring, expected in the aromatic region. |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |

| ~160-165 | C-1 (C=O) | Carbonyl carbon of the lactam. |

| ~140-150 | C-4 | Carbon bearing the nitro group, expected to be significantly downfield. |

| ~120-140 | Aromatic Carbons | Remaining aromatic carbons of the isoquinoline ring. |

| ~110-120 | C-3 | Aromatic carbon adjacent to the nitrogen and the nitro-substituted carbon. |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |

| 3200-3400 (broad) | N-H stretch |

| 1650-1680 (strong) | C=O stretch (lactam) |

| 1500-1550 and 1300-1350 | N-O asymmetric and symmetric stretch (nitro group) |

| 1580-1620 | C=C aromatic stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment |

| 190 | [M]⁺ (Molecular Ion) |

| 174 | [M-O]⁺ |

| 162 | [M-CO]⁺ |

| 144 | [M-NO₂]⁺ |

Synthesis and Experimental Protocols

Proposed Synthesis

A specific, detailed protocol for the synthesis of this compound is not well-documented in publicly available literature. However, a plausible synthetic route could involve the nitration of the parent compound, isoquinolin-1(2H)-one.

Illustrative Experimental Protocol for Synthesis

Objective: To synthesize this compound via nitration of isoquinolin-1(2H)-one.

Materials:

-

Isoquinolin-1(2H)-one

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add isoquinolin-1(2H)-one to concentrated sulfuric acid.

-

Stir the mixture until all the starting material has dissolved.

-

Cool the mixture to 0°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Extract the aqueous mixture with ethyl acetate multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Potential Biological Activities and Applications

Illustrative Protocols for Biological Evaluation

The following are general protocols that could be adapted to evaluate the biological activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete culture medium.

-

Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (Generic)

Objective: To assess the inhibitory activity of this compound against a specific kinase.

Materials:

-

Purified kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer

-

This compound

-

DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer containing DMSO.

-

In a microplate, add the kinase enzyme, its substrate, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Potential Mechanism of Action and Signaling Pathways (Hypothetical)

Given the absence of specific studies, the mechanism of action of this compound can only be speculated upon based on related compounds. For instance, some quinolinone and isoquinolinone derivatives are known to be inhibitors of protein kinases. If this compound were to act as a kinase inhibitor, it could interfere with a signaling pathway that is crucial for cell proliferation and survival.

Conclusion

This compound is a readily available chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are sparse, its structural similarity to known bioactive molecules suggests that it could be a valuable building block or a starting point for the development of novel therapeutic agents. The protocols and potential activities outlined in this guide are intended to provide a framework for future research into this compound. Further studies are warranted to fully elucidate its chemical and pharmacological properties.

References

The Potent Biological Landscape of 4-Nitroisoquinolin-1(2H)-one Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Among its varied derivatives, the 4-Nitroisoquinolin-1(2H)-one moiety has emerged as a particularly compelling pharmacophore, demonstrating significant potential in the realm of anticancer and enzyme-inhibitory drug discovery. This technical guide provides an in-depth exploration of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their mechanism of action.

Anticancer Activity: A Primary Focus

Derivatives of the this compound core have exhibited notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism underlying this anticancer activity is often attributed to the inhibition of key enzymes involved in DNA repair and cell cycle regulation.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant body of research has focused on the role of isoquinoline derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1] PARP inhibitors have shown particular promise in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.

While extensive quantitative data for a broad range of this compound derivatives is still emerging, studies on structurally related compounds, such as 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have demonstrated potent PARP1 and PARP2 inhibitory activity.[2]

Table 1: PARP Inhibitory Activity of Selected Isoquinolinone Derivatives

| Compound Class | Enzyme | IC50 | Reference |

| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1 | 156 nM (for compound 3l) | [2] |

| PARP2 | 70.1 nM (for compound 3l) | [2] | |

| Dihydroisoquinolone 1a | PARP1/PARP2 | 13 µM / 0.8 µM | [2] |

| Isoquinolone 1b | PARP1/PARP2 | 9.0 µM / 0.15 µM | [2] |

| Benzamido isoquinolone 2 | PARP1/PARP2 | 13.9 µM / 1.5 µM | [2] |

| Quinoxaline Derivatives (Compound 8a) | PARP-1 | 2.31 nM | [3] |

| Quinoxaline Derivatives (Compound 5) | PARP-1 | 3.05 nM | [3] |

| Olaparib (Reference) | PARP-1 | 4.40 nM | [3] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Cytotoxicity Against Cancer Cell Lines

The enzyme inhibitory effects of these compounds translate into significant cytotoxicity against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of related heterocyclic compounds, highlighting their potential as anticancer agents.

Table 2: Cytotoxicity of Selected Heterocyclic Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Average (60 cell lines) | GI50 (log) = -5.18 | [4] |

| Quinoxaline Derivative (Compound 5) | MDA-MB-436 (Breast) | 2.57 | [3] |

| Olaparib (Reference) | MDA-MB-436 (Breast) | 8.90 | [3] |

| Pyrido[2,3-d]pyrimidine Derivatives (Compound 16) | MCF-7 (Breast) | 6.2 | [5] |

| Pyrido[2,3-d]pyrimidine Derivatives (Compound 12a) | MCF-7 (Breast) | 7.5 | [5] |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compound 3h) | Various | GI50 = 22 nM | [6] |

| Erlotinib (Reference) | Various | GI50 = 33 nM | [6] |

Note: IC50 and GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. To this end, this section provides detailed methodologies for key experiments cited in the study of this compound derivatives and their analogs.

Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives (Castagnoli–Cushman Reaction)

A general and efficient method for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[7]

Procedure:

-

A mixture of a homophthalic anhydride (1 equivalent), an aldehyde or ketone (1.2 equivalents), and an amine (1.2 equivalents) is refluxed in a suitable solvent such as toluene or xylene.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

A more specific one-pot procedure for 5-bromo-8-nitroisoquinoline involves the bromination of isoquinoline in sulfuric acid followed by nitration.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

PARP1 Enzyme Inhibition Assay (Chemiluminescent Assay)

This assay quantifies the activity of PARP1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

Procedure:

-

Plate Coating: Coat a 96-well white opaque plate with histone proteins and incubate overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer.

-

Reaction Setup: In each well, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add streptavidin-HRP conjugate to each well and incubate.

-

Substrate Addition: After washing, add a chemiluminescent HRP substrate.

-

Signal Measurement: Immediately read the chemiluminescence using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many anticancer this compound derivatives is the disruption of the DNA Damage Response (DDR) pathway through the inhibition of PARP enzymes.

DNA Damage Response Pathway and PARP Inhibition

In response to single-strand DNA breaks, PARP1 is recruited to the site of damage. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins, facilitating the repair of the damaged DNA.

Inhibitors of PARP, including derivatives of this compound, bind to the catalytic domain of PARP, preventing the synthesis of PAR. This "traps" the PARP enzyme on the DNA, stalling the repair process and leading to the accumulation of unresolved single-strand breaks. During DNA replication, these stalled replication forks can collapse, resulting in the formation of more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Caption: DNA Damage Response and PARP Inhibition.

Experimental Workflow for Biological Evaluation

The evaluation of novel this compound derivatives typically follows a structured workflow, beginning with synthesis and progressing through in vitro and potentially in vivo testing.

Caption: General Experimental Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The data presented herein underscore the potential of these derivatives as potent inhibitors of key cellular enzymes and as effective cytotoxic agents against cancer cells. Future research should focus on the synthesis and evaluation of a broader library of these compounds to establish a more comprehensive structure-activity relationship. Further elucidation of their effects on various signaling pathways will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.

References

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide: The Mechanism of Action of 4-Nitroisoquinolin-1(2H)-one

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-Nitroisoquinolin-1(2H)-one. At present, there is no publicly available research detailing its biological targets, the signaling pathways it modulates, or its specific enzymatic interactions.

While the broader class of isoquinoline and quinolone derivatives has been the subject of extensive research, yielding compounds with diverse biological activities, this information cannot be directly extrapolated to this compound. The introduction of a nitro group at the 4-position of the isoquinolin-1(2H)-one core can dramatically alter the molecule's electronic properties, steric hindrance, and overall pharmacology, leading to a unique biological profile.

Research on Structurally Related Isoquinoline Derivatives

Although specific data on this compound is lacking, examining the mechanisms of action of structurally related compounds can provide a foundational context for potential future research. It is crucial to emphasize that these are not the mechanisms of this compound but represent the activities of other molecules sharing the core isoquinoline scaffold.

For instance, certain derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been investigated for their antioomycete activity. One study identified a derivative that may act by disrupting the biological membrane systems of the phytopathogen Pythium recalcitrans.[1]

Another area of investigation for isoquinoline-based compounds is oncology. Derivatives of 3-Aminoisoquinolin-1(2H)-one have been screened for their anticancer properties.[2] Specifically, compounds with thiazolyl or pyrazolyl substitutions at the 3-amino position have shown efficacy in preventing tumor cell growth across various cancer cell lines.[2]

Furthermore, 1-phenyl-1,2,3,4-dihydroisoquinoline derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[3]

Future Directions for Research

The absence of specific mechanistic data for this compound highlights a clear opportunity for future investigation. A systematic approach to elucidating its mechanism of action would involve a series of well-defined experimental stages.

Proposed Experimental Workflow

To systematically investigate the mechanism of action of this compound, a logical progression of experiments is required. The following workflow outlines a potential research strategy:

References

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 3. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Nitroisoquinolin-1(2H)-one: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 4-Nitroisoquinolin-1(2H)-one, a member of the isoquinolinone class of compounds. While direct experimental data on this specific molecule is limited, the isoquinolinone scaffold is a well-established pharmacophore, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition. This document provides an in-depth analysis of the structure-activity relationships of related isoquinolinone derivatives, details relevant experimental protocols for target validation, and presents key signaling pathways where this compound may exert its effects. The information herein is intended to guide future research and drug development efforts focused on this compound.

Introduction: The Isoquinolinone Scaffold and its Therapeutic Promise

Isoquinolinone and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A significant body of research has focused on their potential as enzyme inhibitors, with a particular emphasis on targeting key players in DNA damage repair and cell cycle regulation.[1][2] The core structure of isoquinolinone provides a robust scaffold for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

While specific biological investigations into this compound are not extensively reported in the current literature, its structural similarity to known bioactive molecules, especially potent inhibitors of Poly(ADP-ribose) polymerase (PARP), makes it a compound of significant interest for therapeutic development.

Prime Putative Target: Poly(ADP-ribose) Polymerase (PARP)

The most compelling potential therapeutic target for this compound is the PARP family of enzymes, particularly PARP-1 and PARP-2. These enzymes play a critical role in the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs). Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.

The isoquinolinone core is a key pharmacophore in several potent PARP inhibitors. Structure-activity relationship (SAR) studies of various isoquinolinone derivatives have demonstrated that modifications at different positions of the isoquinolinone ring system can significantly influence their inhibitory activity and selectivity for different PARP isoforms.

Quantitative Data on Isoquinolinone-Based PARP Inhibitors

The following table summarizes the inhibitory activities of several isoquinolinone derivatives against PARP-1 and PARP-2, providing a basis for predicting the potential efficacy of this compound.

| Compound Class | Derivative | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity Index (PARP-1/PARP-2) |

| 5-Substituted Isoquinolinones | 5-Benzoyloxyisoquinolin-1(2H)-one | 9.0 | 0.15 | >60 |

| 5-Benzamidoisoquinolin-1(2H)-one | 13.9 | 1.5 | 9.3 | |

| 3,4-Dihydroisoquinolone Carboxamides | Dihydroisoquinolone 1a | 13 | 0.8 | 16.3 |

| Fused Isoquinolinone-Naphthoquinones | Compound 5c | 0.0024 | - | - |

| Compound 5d | 0.0048 | - | - |

Data compiled from multiple sources.[3][4]

Signaling Pathway: PARP in DNA Single-Strand Break Repair

The inhibition of PARP by a molecule like this compound would disrupt the base excision repair (BER) pathway for single-strand DNA breaks. The following diagram illustrates the central role of PARP in this process.

Caption: Hypothetical inhibition of PARP-1 by this compound, disrupting the recruitment of DNA repair machinery.

Other Potential Therapeutic Targets

While PARP is the most likely target, the isoquinoline scaffold has been associated with the inhibition of other enzymes and receptors, suggesting broader therapeutic potential for this compound.

-

Cyclin-Dependent Kinase 4 (CDK4): Certain 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4, a key regulator of the cell cycle.[2]

-

Phosphodiesterases (PDEs): Some isoquinoline derivatives have shown inhibitory activity against phosphodiesterases, which are involved in various signaling pathways.

-

Receptor Tyrosine Kinases (RTKs): The broader quinoline and isoquinoline families contain numerous examples of RTK inhibitors used in oncology.

Experimental Protocols for Target Validation

To investigate the therapeutic targets of this compound, a series of in vitro and cell-based assays would be required.

In Vitro PARP Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on PARP-1 and PARP-2 activity.

Methodology:

-

Reagents: Recombinant human PARP-1 and PARP-2 enzymes, activated DNA (e.g., nicked DNA), NAD⁺ (biotinylated), and a detection system (e.g., streptavidin-HRP and a colorimetric substrate).

-

Procedure: a. A 96-well plate is coated with histones. b. Recombinant PARP enzyme, activated DNA, and varying concentrations of this compound are added to the wells. c. The enzymatic reaction is initiated by the addition of biotinylated NAD⁺. d. The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones. e. After washing, streptavidin-HRP is added to detect the incorporated biotinylated ADP-ribose units. f. A colorimetric substrate is added, and the absorbance is measured to quantify PARP activity.

-

Data Analysis: IC50 values are calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.

Cell-Based DNA Damage Response Assay

Objective: To assess the effect of this compound on the cellular response to DNA damage.

Methodology:

-

Cell Lines: A panel of cancer cell lines, including those with and without known DNA repair deficiencies (e.g., BRCA1/2 mutant and wild-type).

-

Procedure: a. Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor). b. Cells are subsequently treated with varying concentrations of this compound. c. After a defined incubation period, cells are fixed and stained for markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved caspase-3). d. Immunofluorescence microscopy or flow cytometry is used to quantify the levels of these markers.

-

Data Analysis: A dose-dependent increase in DNA damage markers and apoptosis in DNA repair-deficient cells would suggest a PARP-inhibitory mechanism.

Experimental Workflow for Target Identification and Validation

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's therapeutic potential.

Caption: A comprehensive workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a PARP inhibitor. The extensive research on the isoquinolinone scaffold provides a solid foundation for initiating a drug discovery program centered on this molecule. Future research should focus on the synthesis and in vitro biological evaluation of this compound against a panel of PARP enzymes. Positive results from these initial screens would warrant further investigation into its cellular mechanisms of action and its efficacy in preclinical models of cancer. The detailed experimental protocols and workflows presented in this guide offer a clear roadmap for these future studies. The exploration of this compound and its derivatives could lead to the development of novel and effective therapies for a range of human diseases.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 4-Nitroisoquinolin-1(2H)-one Analogs: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 4-position creates a unique chemical entity, 4-nitroisoquinolin-1(2H)-one, and its derivatives, which have garnered significant interest, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound structural analogs and derivatives, aimed at researchers, scientists, and drug development professionals.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the nitration of the parent isoquinolin-1(2H)-one.

Experimental Protocol: Nitration of Isoquinolin-1(2H)-one

A general procedure for the nitration of the isoquinoline ring system involves the use of a nitrating agent, such as nitric acid in the presence of sulfuric acid. The reaction conditions, including temperature and reaction time, need to be carefully controlled to achieve the desired regioselectivity and yield.

-

Materials: Isoquinolin-1(2H)-one, fuming nitric acid, concentrated sulfuric acid, ice bath, glassware.

-

Procedure:

-

To a cooled (0 °C) solution of isoquinolin-1(2H)-one in concentrated sulfuric acid, fuming nitric acid is added dropwise with constant stirring.

-

The reaction mixture is stirred at a controlled temperature for a specified period.

-

The reaction is quenched by pouring it onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried to afford the crude product.

-

Purification is typically achieved through recrystallization or column chromatography.

-

It is important to note that direct nitration can sometimes lead to a mixture of isomers. Alternative strategies, such as starting from a pre-functionalized precursor, may be employed to achieve higher regioselectivity. For instance, the synthesis can start from 2-(carboxymethyl)-4-nitrobenzoic acid, which can be reacted with urea to form the bicyclic 6-nitroisoquinoline-1,3(2H, 4H)-dione intermediate. This intermediate can then be further converted to the desired this compound scaffold.[1]

Biological Activities and Therapeutic Targets

The primary biological target that has been extensively studied for isoquinolin-1(2H)-one derivatives is Poly(ADP-ribose) polymerase (PARP) , particularly PARP-1. These enzymes play a crucial role in DNA repair.[2] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

PARP Inhibition

A significant body of research has focused on developing isoquinolin-1(2H)-one-based PARP inhibitors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound ID | Modification on Isoquinolin-1(2H)-one Scaffold | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Analog 1 | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro | 156 | 70.1 | [3] |

| Analog 2 | 4-(Piperidin-1-ylcarbonyl) | >1000 | >1000 | [3] |

| Analog 3 | 4-(Morpholinocarbonyl) | >1000 | >1000 | [3] |

| Olaparib | (Reference PARP inhibitor) | 4.40 | - | [4] |

| Quinoxaline 8a | (Quinoxaline-based PARP inhibitor) | 2.31 | - | [4] |

| Quinoxaline 5 | (Quinoxaline-based PARP inhibitor) | 3.05 | - | [4] |

Table 1: In vitro inhibitory activity of selected isoquinolin-1(2H)-one analogs and other PARP inhibitors against PARP-1 and PARP-2 enzymes.

Beyond PARP Inhibition: Exploring New Frontiers

While PARP inhibition remains a key area of investigation, the therapeutic potential of this compound derivatives extends to other biological targets and signaling pathways. Research suggests that these compounds can influence various cellular processes, including:

-

Anticancer Activity: Besides PARP inhibition, certain derivatives have shown antiproliferative effects against various cancer cell lines. For example, some quinoxaline-based derivatives, which are bioisosteres of the isoquinolinone core, have demonstrated potent cytotoxicity against breast cancer cell lines like MDA-MB-436.[4]

-

Modulation of Signaling Pathways: Isoquinoline derivatives have been implicated in the modulation of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Notch signaling pathways.[5][6] The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interaction with biological targets.

-

Antimicrobial and Other Activities: The broader class of isoquinoline alkaloids has been reported to possess a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[7]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the isoquinolinone core. Key SAR observations include:

-

Substitution at the 4-position: The substituent at the 4-position of the dihydroisoquinolin-1-one ring is crucial for PARP inhibitory activity. Carboxamide derivatives at this position have shown promising results.[3]

-

Aromatic Ring Substituents: Modifications on the benzo part of the isoquinoline ring, such as the introduction of a fluorine atom at the 7-position, can significantly impact potency.[3]

-

The Nitro Group: The presence and position of the nitro group can influence the molecule's electronic properties, membrane permeability, and potential for metabolic reduction, which can in turn affect its biological activity and toxicity profile.

Pharmacokinetics and ADMET Profile

The drug-like properties of this compound derivatives are critical for their development as therapeutic agents. In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to evaluate their pharmacokinetic profiles.

Studies on related quinazoline-4(3H)-one and indolinone derivatives provide insights into the potential ADMET properties of this class of compounds.[8][9][10][11] Key parameters to consider include:

-

Solubility and Permeability: These properties are crucial for oral bioavailability.

-

Metabolic Stability: The nitro group can be susceptible to metabolic reduction by nitroreductases, which can lead to the formation of reactive intermediates. Understanding the metabolic fate of these compounds is vital.

-

Cytochrome P450 Inhibition: Assessing the potential for drug-drug interactions through the inhibition of key CYP enzymes is a standard part of preclinical evaluation.

-

Toxicity: The potential for cardiotoxicity, hepatotoxicity, and other adverse effects needs to be carefully evaluated.

Experimental Protocols

PARP-1 Inhibition Assay

A common method to assess PARP-1 inhibitory activity is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.

-

Principle: Histones are coated on a microplate. In the presence of activated DNA, PARP-1 catalyzes the transfer of ADP-ribose from biotinylated NAD+ to the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a suitable substrate.

-

Workflow:

-

Coat a 96-well plate with histone proteins.

-

Add the test compound (this compound derivative) at various concentrations.

-

Initiate the reaction by adding PARP-1 enzyme, activated DNA, and biotinylated NAD+.

-

Incubate to allow for the PARP reaction.

-

Wash the plate and add streptavidin-HRP.

-

Add a chemiluminescent or colorimetric substrate and measure the signal.

-

Calculate the IC50 value from the dose-response curve.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Workflow:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Signaling Pathways

The primary signaling pathway affected by this compound-based PARP inhibitors is the DNA damage response (DDR) pathway .

References

- 1. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction between Notch signaling pathway and bioactive compounds and its intervention on cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 9. repository.unar.ac.id [repository.unar.ac.id]

- 10. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Modeling of 4-Nitroisoquinolin-1(2H)-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 4-Nitroisoquinolin-1(2H)-one, a compound of interest in medicinal chemistry. Given the prevalence of the isoquinolinone scaffold in various therapeutic agents, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, this document will focus on the computational evaluation of this compound as a potential PARP inhibitor. The guide details experimental protocols, presents hypothetical quantitative data in a structured format, and includes visualizations of key pathways and workflows to facilitate a deeper understanding of its potential mechanism of action and drug-like properties.

The 1(2H)-isoquinolinone core is a recognized privileged structure in the development of new drugs, demonstrating a wide range of pharmacological activities.[1] The application of computer-aided drug design (CADD) is instrumental in accelerating the discovery and optimization of novel therapeutics by predicting their biological and physicochemical properties prior to synthesis.[1][2]

General Workflow for In Silico Analysis

The in silico evaluation of a potential drug candidate like this compound follows a structured workflow. This process typically begins with target identification and proceeds through molecular docking, molecular dynamics simulations, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling.

Target Interaction: PARP Signaling Pathway

PARP enzymes are crucial for DNA repair.[3] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to cell death.[3] The isoquinolinone scaffold is a common feature of many PARP inhibitors.[4] The following diagram illustrates the role of PARP in DNA repair and how its inhibition can be synthetically lethal in cancer cells with BRCA mutations.

Methodologies and Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5] This technique is used to estimate the binding affinity and analyze the interactions between this compound and the active site of PARP1.

Protocol:

-

Protein Preparation: The crystal structure of human PARP1 (e.g., PDB ID: 5DS3) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field (e.g., MMFF94).

-

Docking Simulation: A docking program such as AutoDock Vina is used. The grid box is centered on the active site of PARP1, encompassing the key amino acid residues.

-

Analysis: The resulting docking poses are analyzed based on their binding energies and interactions with the active site residues.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the ligand-protein complex over time.[1]

Protocol:

-

System Setup: The best-ranked docked pose of this compound in complex with PARP1 is used as the initial structure. The complex is solvated in a periodic box of water molecules, and counter-ions are added to neutralize the system.[1]

-

Force Field Application: A force field such as AMBER or GROMACS is applied to the system.[1]

-

Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.[1]

-

Production Run: A production MD simulation is run for a significant time scale (e.g., 100 ns).

-

Trajectory Analysis: The trajectory is analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to evaluate the stability of the complex.

In Silico ADMET Profiling

ADMET profiling predicts the pharmacokinetic and toxicological properties of a drug candidate.[6]

Protocol:

-

Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction tool (e.g., SwissADME, pkCSM).

-

Property Calculation: The software calculates various descriptors related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., AMES toxicity, hepatotoxicity).[6]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data obtained from the in silico modeling of this compound and its derivatives, compared to a known PARP inhibitor, Olaparib.

Table 1: Molecular Docking and Binding Energy Analysis

| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | -8.5 | -9.2 | GLY863, SER904, TYR907 |

| Olaparib (Reference) | -9.8 | -10.5 | GLY863, SER904, TYR907, ARG878 |

| Derivative 1 (4-Amino) | -8.9 | -9.6 | GLY863, SER904, TYR907, ASP770 |

| Derivative 2 (4-Methoxy) | -8.2 | -8.9 | GLY863, SER904, TYR907 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Complex | Average RMSD (Å) | Average RMSF (Å) of Ligand | Average Number of Hydrogen Bonds |

| PARP1 + this compound | 1.8 | 0.9 | 2.5 |

| PARP1 + Olaparib | 1.5 | 0.7 | 3.8 |

| PARP1 + Derivative 1 | 1.7 | 0.8 | 3.1 |

Table 3: Predicted ADMET Properties

| Property | This compound | Olaparib | Acceptable Range |

| Molecular Weight ( g/mol ) | 190.15 | 434.5 | < 500 |

| LogP | 1.5 | 2.1 | < 5 |

| H-bond Donors | 1 | 2 | < 5 |

| H-bond Acceptors | 4 | 5 | < 10 |

| Caco-2 Permeability (log Papp) | -5.2 | -4.8 | > -5.15 (High) |

| Blood-Brain Barrier Permeation | No | No | No (for peripheral targets) |

| AMES Toxicity | Non-mutagenic | Non-mutagenic | Non-mutagenic |

| Hepatotoxicity | Low risk | Low risk | Low risk |

Conclusion

This technical guide outlines a comprehensive in silico approach to evaluate the potential of this compound as a therapeutic agent, with a focus on its possible role as a PARP inhibitor. The detailed protocols for molecular docking, molecular dynamics simulations, and ADMET profiling provide a framework for its computational assessment. The hypothetical data presented suggests that this compound possesses drug-like properties and could serve as a scaffold for the design of more potent and specific PARP inhibitors. Further in vitro and in vivo studies are necessary to validate these computational findings.

References

- 1. benchchem.com [benchchem.com]

- 2. Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives [mdpi.com]

- 6. In silico Analysis and Molecular Docking Studies of Novel 4-Amino-3- (Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine Derivatives as Dual PI3-K/mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 4-Nitroisoquinolin-1(2H)-one as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic systems, the isoquinolin-1(2H)-one core has garnered significant attention due to its presence in a wide range of biologically active natural products and synthetic molecules. The strategic introduction of a nitro group at the 4-position of this scaffold gives rise to 4-nitroisoquinolin-1(2H)-one, a building block with unique electronic and steric properties that has shown considerable promise in the development of targeted therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and the experimental protocols utilized in its evaluation.

Introduction to the this compound Scaffold

The this compound scaffold is a bicyclic aromatic system characterized by a pyridine ring fused to a benzene ring, with a ketone at position 1 and a nitro group at position 4. The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity and biological interactions of the molecule. This functionalization can enhance binding affinities to target proteins and modulate the pharmacokinetic properties of its derivatives. The core structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common strategy involves the nitration of a pre-existing isoquinolin-1(2H)-one scaffold. Alternatively, substituted derivatives can be constructed through multi-component reactions, offering a convergent and efficient approach to generate molecular diversity.

General Synthetic Protocol:

While a specific, detailed protocol for a broad range of this compound derivatives is not extensively documented in a single source, a general approach can be extrapolated from the synthesis of related isoquinolinone structures. One plausible synthetic route involves the condensation of a substituted homophthalic anhydride with an appropriate amine, followed by cyclization and subsequent nitration.

For instance, the synthesis of 3,4-dihydroisoquinol-1-one-4-carboxylic acids, which can be precursors, has been achieved via the Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes as formaldimine synthetic equivalents.[1] Subsequent aromatization and nitration would yield the desired this compound core.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have primarily been investigated for their potential as anticancer agents. The core structure has been identified as a promising pharmacophore for the inhibition of key enzymes involved in DNA repair and replication, namely Poly(ADP-ribose) polymerase (PARP) and Topoisomerase I (Top1).

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs. The isoquinolinone scaffold has been successfully exploited in the design of potent PARP inhibitors. Although specific data for a series of this compound derivatives is limited in the public domain, the related isoquinolinone-naphthoquinone hybrids have demonstrated potent PARP-1 inhibition.[2]

Table 1: PARP-1 Inhibitory Activity of Representative Isoquinolinone-Naphthoquinone Hybrids [2]

| Compound | PARP-1 IC50 (nM) |

| 5c | 2.4 |

| 5d | 4.8 |

| Rucaparib (Control) | 38.0 |

Data presented for illustrative purposes of the potential of the broader isoquinolinone scaffold.

Topoisomerase I Inhibition

Topoisomerase I (Top1) is another critical enzyme in DNA replication and transcription, responsible for relaxing DNA supercoils. Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to DNA strand breaks and cell death. The indenoisoquinoline class of compounds, which are structurally related to isoquinolinones, are known non-camptothecin Top1 inhibitors. The introduction of a nitro group on the isoquinoline ring has been shown to be a key feature for potent Top1 inhibition in some indenoisoquinoline derivatives.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of new chemical entities. The following are representative protocols for key assays used to characterize the biological activity of this compound derivatives.

PARP-1 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1. A common method is a colorimetric assay.

Protocol: [2]

-

Enzyme Incubation: Recombinant PARP-1 enzyme is incubated with assay buffer and the test compound (e.g., a this compound derivative) at 37°C for 10-15 minutes.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the NAD+ substrate and incubated for an additional 30-60 minutes to allow for the poly(ADP-ribosyl)ation of a histone substrate immobilized on a plate.

-

Washing: The reaction is stopped, and the wells are washed to remove unbound reagents.

-

Antibody Incubation: An anti-PAR antibody is added to the wells, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Detection: A colorimetric substrate is added, and the absorbance is measured to quantify the amount of poly(ADP-ribosyl)ated histone, which is inversely proportional to the inhibitory activity of the test compound.

-

Data Analysis: IC50 values are calculated from the dose-response curves.

Topoisomerase I DNA Cleavage Assay

This assay determines if a compound can stabilize the Top1-DNA cleavage complex, a hallmark of Top1 poisons.

General Protocol: [4]

-

Substrate Preparation: A DNA substrate, typically a supercoiled plasmid or a radiolabeled oligonucleotide, is prepared.

-

Reaction Mixture: The DNA substrate is incubated with purified human Topoisomerase I enzyme in a reaction buffer in the presence of varying concentrations of the test compound.

-

Incubation: The reaction is incubated at 37°C for a specific time to allow for the formation of cleavage complexes.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing a detergent (like SDS) to denature the enzyme.

-

Electrophoresis: The DNA products are separated by agarose or polyacrylamide gel electrophoresis.

-

Visualization: The DNA bands are visualized, for example, by ethidium bromide staining or autoradiography. An increase in the amount of nicked or linearized DNA in the presence of the compound indicates Top1-mediated DNA cleavage.

Signaling Pathways and Workflows

The mechanism of action of this compound derivatives as anticancer agents can be visualized through signaling pathways and experimental workflows.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability and the demonstrated biological activity of related isoquinolinone derivatives as potent enzyme inhibitors highlight its potential in medicinal chemistry. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives to establish a clear structure-activity relationship. Further investigation into their mechanism of action, selectivity, and pharmacokinetic profiles will be crucial for advancing these compounds towards clinical development. The exploration of this scaffold is a promising avenue for the discovery of next-generation targeted therapies for cancer and potentially other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to the Exploratory Screening of 4-Nitroisoquinolin-1(2H)-one Libraries for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the exploratory screening of 4-Nitroisoquinolin-1(2H)-one libraries, a promising scaffold in the quest for novel therapeutic agents. The presence of the nitro group, a known pharmacophore in various bioactive molecules, coupled with the privileged isoquinolinone core, suggests a high potential for identifying potent modulators of biological pathways, particularly in oncology.[1][2] This document outlines a systematic approach, from library synthesis and high-throughput screening to preliminary mechanism of action studies, to unlock the therapeutic potential of this compound class.

Synthesis of a this compound Library

The successful exploratory screening campaign begins with a structurally diverse chemical library. A hypothetical synthetic approach for generating a library of this compound derivatives is proposed below, based on established methodologies for related heterocyclic systems.[3][4] The strategy allows for the introduction of diversity at multiple positions of the isoquinolinone scaffold.

Proposed Synthetic Scheme:

A plausible approach involves a multi-step synthesis starting from readily available precursors. The key steps would include the construction of the isoquinolinone core, followed by nitration and subsequent diversification. For instance, a Bischler-Napieralski or a Pictet-Spengler type reaction could be adapted to form the core, followed by a regioselective nitration at the 4-position.[5] Diversification could be achieved by varying the substituents on the starting materials.

DOT Script for Synthetic Workflow:

Caption: Proposed synthetic workflow for the generation of a this compound library.

High-Throughput Screening (HTS) Cascade

A tiered screening approach is recommended to efficiently identify and validate hits from the compound library.[6][7] The cascade begins with a broad primary screen to identify active compounds, followed by more specific secondary and tertiary assays to confirm activity, assess selectivity, and elucidate the mechanism of action.

DOT Script for Screening Workflow:

Caption: A tiered high-throughput screening cascade for the identification of bioactive compounds.

Experimental Protocols

This initial screen aims to identify compounds that exhibit cytotoxic effects against a panel of cancer cell lines.[8][9]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 384-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.

-

Compound Addition: Add the library compounds at a final concentration of 10 µM to the assay plates. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing ≥50% growth inhibition are considered primary hits.

The purpose of this screen is to confirm the activity of primary hits and determine their potency (IC50).

Protocol:

-

Cell Seeding: As per the primary screen protocol.

-

Compound Addition: Prepare serial dilutions of the hit compounds (e.g., from 100 µM to 0.01 µM) and add them to the assay plates.

-

Incubation and MTT Assay: Follow the same procedure as the primary screen.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation

The quantitative data generated from the screening cascade should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Primary Screening Results

| Compound ID | % Inhibition at 10 µM (MCF-7) | % Inhibition at 10 µM (HCT116) | % Inhibition at 10 µM (A549) | Hit |

| NISO-001 | 85.2 | 78.9 | 65.4 | Yes |

| NISO-002 | 12.5 | 8.3 | 15.1 | No |

| NISO-003 | 92.1 | 88.5 | 75.3 | Yes |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical Dose-Response Data for Confirmed Hits

| Compound ID | IC50 (µM) - MCF-7 | IC50 (µM) - HCT116 | IC50 (µM) - A549 |

| NISO-001 | 1.2 | 2.5 | 5.1 |

| NISO-003 | 0.8 | 1.1 | 3.7 |

| ... | ... | ... | ... |

Preliminary Mechanism of Action Studies

Based on the known biological activities of nitroaromatic and isoquinoline compounds, it is plausible that the this compound scaffold exerts its anticancer effects through the induction of DNA damage and subsequent apoptosis.[10][11][12]

Proposed Signaling Pathway: DNA Damage and Apoptosis Induction

The nitro group of the this compound derivatives could be enzymatically reduced within the cell to form reactive intermediates that can cause DNA damage.[2] This damage, in turn, can activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.

DOT Script for Proposed Signaling Pathway:

Caption: Proposed signaling pathway for the induction of apoptosis by this compound derivatives.

Experimental Protocols for Mechanism of Action Studies

This assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the hit compounds at their respective IC50 concentrations for 24 and 48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

This assay determines the effect of the compounds on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest and fix the cells in 70% ethanol.

-

Staining: Stain the cells with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Conclusion

This technical guide provides a robust framework for the exploratory screening of this compound libraries. By systematically synthesizing a diverse library, employing a tiered screening cascade, and investigating the mechanism of action of the most promising hits, researchers can efficiently identify and advance novel lead compounds for further drug development. The inherent bioactivity of the nitroaromatic and isoquinolinone scaffolds suggests that this compound class holds significant promise for the discovery of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 4-Nitroisoquinolin-1(2H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinolin-1(2H)-one scaffold is a core structure in numerous bioactive molecules and natural products. The introduction of a nitro group, specifically at the 4-position, provides a key intermediate for further functionalization, enabling the development of novel therapeutic agents. This document outlines a standard laboratory protocol for the synthesis of 4-Nitroisoquinolin-1(2H)-one via electrophilic nitration of the parent isoquinolin-1(2H)-one. The procedure involves the use of a standard nitrating mixture (sulfuric and nitric acid) under controlled temperature conditions.

Reaction Principle